

Spectroscopic Profile of Crotonic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crotonic anhydride*

Cat. No.: B7771178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **crotonic anhydride** (CAS No: 623-68-7, Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.17 g/mol). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **crotonic anhydride** provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of **crotonic anhydride** was acquired using a 90 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	7.106	Doublet of Quartets (dq)	$J(H-3, H-2) = 15.5$, $J(H-3, H-4) = 6.9$
H-2	5.871	Doublet of Quartets (dq)	$J(H-2, H-3) = 15.5$, $J(H-2, H-4) = -1.7$
H-4 (CH ₃)	1.914	Doublet of Doublets (dd)	$J(H-4, H-3) = 6.9$, $J(H-4, H-2) = -1.7$

Table 1: ¹H NMR spectroscopic data for **crotonic anhydride**.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum of **crotonic anhydride** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are provided in ppm.

Assignment	Chemical Shift (ppm)
C=O	161.9
-CH=	148.4
=CH-	122.0
CH ₃	18.5

Table 2: ¹³C NMR spectroscopic data for **crotonic anhydride**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **crotonic anhydride** was obtained from a neat liquid sample. The main absorption bands are characteristic of an unsaturated acid anhydride.

Wavenumber (cm ⁻¹)	Assignment	Intensity
1785, 1725	C=O stretch (asymmetric and symmetric)	Strong
1655	C=C stretch	Medium
1260	C-O stretch	Strong
965	=C-H bend (trans)	Strong

Table 3: Key IR absorption bands for **crotonic anhydride**.

The presence of two distinct carbonyl stretching frequencies is a hallmark of anhydrides, arising from symmetric and asymmetric stretching vibrations.[2][3] For conjugated acyclic anhydrides like **crotonic anhydride**, these bands typically appear around 1785 and 1725 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following data was obtained via electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Plausible Fragment
154	~5	[M] ⁺ (Molecular Ion)
126	4.1	[M - CO] ⁺
86	2.0	[CH ₃ CH=CHCO] ⁺ + H
69	100	[CH ₃ CH=CHCO] ⁺ (Acylium ion)
41	30.1	[C ₃ H ₅] ⁺
39	19.6	[C ₃ H ₃] ⁺

Table 4: Mass spectrometry data for **crotonic anhydride**.[1][4]

The base peak at m/z 69 corresponds to the stable crotonyl acylium ion.

Experimental Protocols

The following are generalized experimental protocols that are representative of the methods used to obtain the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of **crotonic anhydride** (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

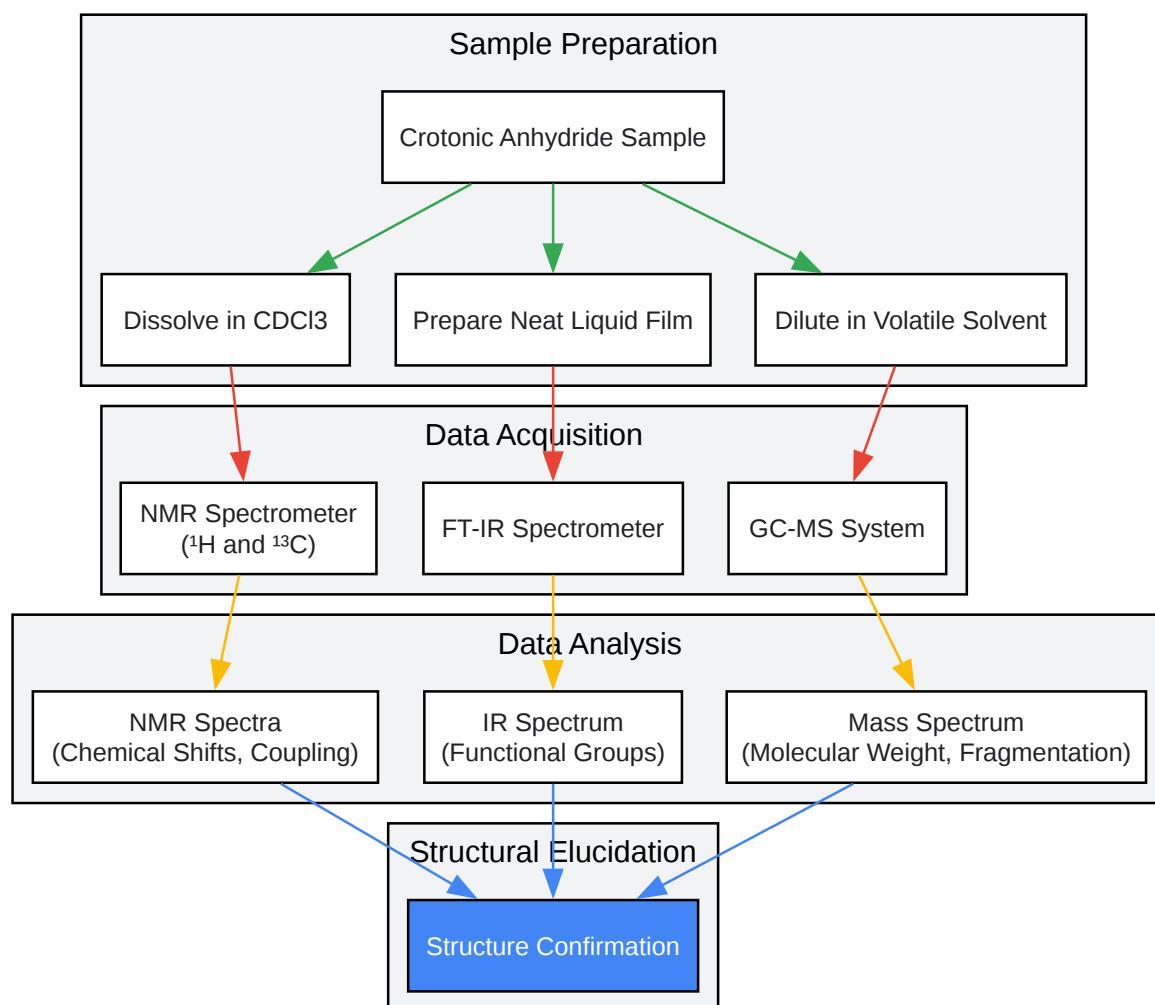
^1H NMR Acquisition: The spectrum is acquired on a 90 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the low natural abundance of the ^{13}C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be used to ensure quantitative accuracy for all carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of **crotonic anhydride** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

FT-IR Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **crotonic anhydride** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **crotonic anhydride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crotonic anhydride(623-68-7) ^1H NMR spectrum [chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. koyonchem.com [koyonchem.com]
- 4. Crotonic anhydride(623-68-7) ^{13}C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Crotonic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771178#spectroscopic-data-for-crotonic-anhydride-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com